molecular formula C12H23N3O4S B14881051 Tert-butyl 4-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)piperidine-1-carboxylate

Tert-butyl 4-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)piperidine-1-carboxylate

Cat. No.: B14881051
M. Wt: 305.40 g/mol
InChI Key: SEJYYYKCYQUNNH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H23N3O4S and a molecular weight of 305.39 g/mol . This compound is characterized by the presence of a piperidine ring, a thiadiazolidine ring, and a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl 4-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with appropriate reagents to introduce the thiadiazolidine ring . The reaction conditions often include the use of solvents like methylene chloride and catalysts such as imidazole. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)piperidine-1-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl 4-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiadiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Tert-butyl 4-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its thiadiazolidine ring, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C12H23N3O4S

Molecular Weight

305.40 g/mol

IUPAC Name

tert-butyl 4-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C12H23N3O4S/c1-12(2,3)19-11(16)14-7-4-10(5-8-14)15-9-6-13-20(15,17)18/h10,13H,4-9H2,1-3H3

InChI Key

SEJYYYKCYQUNNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCNS2(=O)=O

Origin of Product

United States

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